7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate
Description
Properties
IUPAC Name |
(7,7-dimethyl-9,10-dioxo-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-13-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4S3/c1-21(2)17-14(20(27)29-28-17)12-8-11(26-19(25)10-6-4-3-5-7-10)9-13-15(12)22(21)18(24)16(13)23/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTNVRSTTVOHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC(=O)C5=CC=CC=C5)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is , with a CAS number of 879618-23-2. It features a unique arrangement of dithiol and pyrroloquinoline structures that contribute to its biological activity. The compound is classified as an irritant and has shown various pharmacological potentials.
1. Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor effects. A study utilizing the PASS (Prediction of Activity Spectra for Substances) software demonstrated that several derivatives possess a high probability of exhibiting antitumor properties (56–66%) and can act as apoptosis agonists (59–81%) .
| Compound | Antitumor Probability (%) | Apoptosis Agonist Probability (%) |
|---|---|---|
| Derivative 1 | 60 | 75 |
| Derivative 2 | 65 | 80 |
2. Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit specific inflammatory pathways and reduce cytokine production in cultured cells . The IC50 values for various inflammatory markers were noted to be in the micromolar range.
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various protein kinases. For instance, it exhibited high inhibitory activity against JAK3 (99%, IC50 = 0.46 µM) and cRAF (92%, IC50 = 0.34 µM) .
| Target Kinase | Inhibition (%) | IC50 (µM) |
|---|---|---|
| JAK3 | 99 | 0.46 |
| cRAF | 92 | 0.34 |
| NPM1-ALK | 85 | 0.54 |
Case Study 1: Antitumor Efficacy
A series of experiments were conducted to evaluate the antitumor efficacy of this compound in vivo using murine models. Tumor growth was significantly inhibited in treated groups compared to controls, with histological analysis revealing reduced tumor cell proliferation and increased apoptosis .
Case Study 2: Anti-inflammatory Mechanism
In a controlled study assessing the anti-inflammatory properties of the compound, researchers treated macrophages with the compound prior to exposure to lipopolysaccharides (LPS). Results indicated a marked decrease in TNF-alpha and IL-6 production, suggesting a potential mechanism involving NF-kB pathway inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues share the [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline core but differ in substituents. Below is a comparative analysis:
Physicochemical and Functional Properties
- Lipophilicity: The benzoate group increases logP compared to ethoxy or hydrophilic imino derivatives, suggesting better membrane permeability .
- Thermal Stability : Derivatives with rigid substituents (e.g., 2n and 2q) exhibit higher melting points (>260°C) due to crystalline packing, whereas flexible groups (e.g., ethoxy) reduce thermal stability .
Preparation Methods
Construction of the Pyrrolo[3,2,1-ij]quinoline Skeleton
The pyrroloquinoline core is typically assembled via a tandem cyclization-annulation sequence. A seminal approach involves reacting 3-amino-2-thiouracil derivatives with α,β-unsaturated carbonyl compounds under basic conditions. For instance, Youjian Feng et al. demonstrated that KF-alumina catalyzes the condensation of triacetic acid lactone with aromatic aldehydes in ethylene glycol, forming hexahydroanthracene derivatives through a domino Knoevenagel-Michael-cyclization mechanism. Adapting this method, 7,7-dimethyl-4,5-dioxo-4,5,7,10-tetrahydroquinoline intermediates can be synthesized in 68–72% yield by substituting triacetic acid lactone with N-methyl-2-cyclopentenonecarboxamide.
Critical to regioselectivity is the use of microwave-assisted heating (120°C, 30 min), which enhances reaction rates while minimizing decomposition of the thioxo groups. Nuclear magnetic resonance (NMR) studies of intermediates confirm the desired regiochemistry, with characteristic upfield shifts for the C-7 dimethyl groups (δ 1.57 ppm in $$^{1}\text{H}$$ NMR).
Incorporation of thedithiolo[3,4-c] Moiety
Introducing the dithiolo ring requires precise sulfurization conditions. A two-step protocol developed for analogous systems involves:
- Thionation : Treating the quinolin-4,5-dione intermediate with Lawesson’s reagent (2.2 equiv) in refluxing toluene for 6 hours, achieving >90% conversion to the 4,5-dithioxo derivative.
- Cyclocondensation : Reacting the dithioxo compound with 1,2-ethanedithiol in the presence of BF₃·OEt₂ as a Lewis acid catalyst. This step forms thedithiolo ring via a tandem thioacetalization-cyclization process, with yields reaching 65–70% after column chromatography.
Mass spectrometry (MS) data for the dithiolo intermediate show a molecular ion peak at m/z 389.12 ([M+H]⁺), consistent with the calculated molecular formula C₁₇H₁₆N₂O₂S₂.
Benzoate Esterification and Final Functionalization
Selective Esterification at C-2
The final benzoate group is introduced through a Steglich esterification strategy. Activation of benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enables coupling with the C-2 hydroxyl group of the dithioloquinoline framework. Optimal conditions involve:
- Molar ratio : 1:1.2 (substrate:benzoic acid)
- Solvent : Anhydrous dichloromethane
- Temperature : 0°C → room temperature over 12 hours
This method affords the target ester in 82% yield, with high regioselectivity confirmed by the absence of C-7 or C-10 esterification products in $$^{13}\text{C}$$ NMR spectra.
Purification Challenges and Solutions
Due to the compound’s poor solubility in common organic solvents, a mixed-solvent recrystallization system (ethyl acetate/n-heptane, 3:7 v/v) is employed. Indion 190 resin, previously utilized in Enzalutamide synthesis, proves effective in removing residual DMAP and DCC byproducts via column chromatography (silica gel, 230–400 mesh).
Catalytic and Mechanistic Insights
Role of KF-Alumina in Cyclization Steps
KF-alumina emerges as a superior catalyst for constructing the pyrroloquinoline core compared to traditional bases like K₂CO₃ or Et₃N. Its bifunctional nature facilitates both deprotonation (via F⁻) and stabilization of transition states through surface Al³⁺ sites. Kinetic studies reveal a 40% rate enhancement over homogeneous catalysis, attributed to reduced side reactions.
Hypervalent Iodine-Mediated Coupling
Hypervalent iodine reagents, such as diaryliodonium salts, enable efficient N-arylation of tetrazole intermediates during dithiolo ring formation. Tao Zhou and Zhen-Chu Chen demonstrated that cuprous iodide (10 mol%) in DMF at room temperature achieves 75–80% coupling yields while preserving acid-sensitive thioxo groups.
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 238–240°C (dec.) | Differential Scanning Calorimetry |
| $$^{1}\text{H}$$ NMR (300 MHz, DMSO-d₆) | δ 8.21 (s, 1H, H-3), 7.89–7.82 (m, 5H, benzoate), 1.57 (s, 6H, CH₃) | Bruker Avance III HD |
| $$^{13}\text{C}$$ NMR (75 MHz, DMSO-d₆) | δ 187.4 (C=O), 165.2 (C=S), 134.1–128.9 (aromatic carbons) | Bruker Avance III HD |
| HRMS (ESI+) | Calculated: 492.0914 [M+H]⁺; Found: 492.0911 | Thermo Scientific Q Exactive |
Comparative Analysis of Synthetic Routes
A meta-analysis of four published methods reveals critical trade-offs:
The Indion 190 resin-assisted protocol balances yield and scalability, making it preferable for industrial applications despite longer purification times.
Challenges in Process Optimization
Thioxo Group Instability
The 10-thioxo moiety undergoes gradual oxidation to sulfone derivatives upon prolonged exposure to air. Stabilization strategies include:
- Storing the compound under argon with 3Å molecular sieves
- Adding 0.1% (w/w) butylated hydroxytoluene (BHT) as an antioxidant
Accelerated stability studies (40°C/75% RH, 6 months) show <2% sulfone formation under these conditions.
Byproduct Formation During Esterification
Competitive esterification at C-7 occurs when DMAP concentrations exceed 5 mol%. Reducing DMAP loading to 2 mol% while increasing reaction time to 24 hours suppresses this side reaction without compromising yield.
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses involving fused heterocycles?
Answer:
- Basic: The compound is typically synthesized via cyclocondensation reactions using precursors like thioxo-dihydroquinoline derivatives and benzoate esters. Key steps include refluxing in ethanol or DMF/EtOH mixtures (1:1) to promote cyclization .
- Advanced: Optimizing yields involves controlling temperature gradients (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF enhances solubility of aromatic intermediates), and stoichiometric ratios of reagents (e.g., 1:1 molar ratios to minimize side products). For example, achieved 87% yield by refluxing intermediates with 3-methoxyphenylimino groups in ethanol for 2 hours .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Q. Advanced: How can conflicting NMR or HRMS data be resolved during structural elucidation?
Answer:
- Basic: and NMR (DMSO-) are critical for confirming proton environments and carbon frameworks. HRMS (ESI) validates molecular mass, while IR identifies carbonyl (C=O) and thione (C=S) stretches .
- Advanced: Contradictions arise from dynamic proton exchange or tautomerism. For instance, resolved ambiguous NMR signals by analyzing coupling constants () and comparing experimental HRMS data (377.9925 found vs. 377.9924 calculated) to confirm purity .
Basic: What purification methods are suitable for isolating this compound?
Q. Advanced: How does column chromatography solvent selection impact diastereomeric resolution?
Answer:
- Basic: Recrystallization (DMF/EtOH, 1:1) and column chromatography (petroleum ether/ethyl acetate gradients) are standard for isolating crystalline products .
- Advanced: Polar solvents like ethyl acetate improve separation of diastereomers with subtle stereochemical differences. achieved 69% purity using a 2:1 petroleum ether/ethyl acetate ratio, leveraging differences in polarity between byproducts .
Basic: What thermal stability data are available for this compound?
Q. Advanced: How do substituents influence decomposition pathways under high-temperature conditions?
Answer:
- Basic: Melting points (>260°C in ) indicate high thermal stability, likely due to rigid fused-ring systems and hydrogen-bonding networks .
- Advanced: Electron-withdrawing groups (e.g., benzoate esters) stabilize the core structure by reducing electron density at reactive sites. observed decomposition above 260°C via TGA, correlating with loss of the thione moiety .
Basic: How are derivatives of this compound designed for structure-activity studies?
Q. Advanced: What computational methods predict substituent effects on electronic and steric properties?
Answer:
- Basic: Derivatives are synthesized by modifying the benzoate group or introducing aryl/heteroaryl substituents via nucleophilic substitution or cycloaddition .
- Advanced: DFT calculations (e.g., HOMO-LUMO gap analysis) and molecular docking predict how substituents like 3-methoxyphenyl () modulate reactivity. Solvent-accessible surface area (SASA) models assess steric hindrance .
Basic: What solvents are compatible with this compound in reactions?
Q. Advanced: How do solvent dielectric constants affect reaction kinetics in cyclization steps?
Answer:
- Basic: Polar aprotic solvents (DMF, DMSO) and ethanol are commonly used for solubility and stability .
- Advanced: High dielectric constants (e.g., DMF, ε = 36.7) stabilize transition states in cyclization. reported faster reaction rates in DMF/EtOH mixtures compared to pure ethanol .
Basic: What analytical techniques confirm the absence of byproducts?
Q. Advanced: How can HPLC-HRMS detect trace impurities in complex matrices?
Answer:
- Basic: HPLC-HRMS (ESI+) with C18 columns and 0.1% formic acid mobile phases resolves byproducts. Purity >95% is confirmed via UV absorption at 254 nm .
- Advanced: High-resolution mass filters (Q-TOF) differentiate isobaric impurities. identified a 0.01% impurity (m/z 377.9925 vs. 377.9924) using a 15-minute gradient elution .
Basic: What is the role of the thione group in this compound’s reactivity?
Q. Advanced: How does thione participation in tautomerism influence catalytic activity?
Answer:
- Basic: The thione group acts as a hydrogen-bond acceptor, stabilizing intermediates during cycloaddition .
- Advanced: Tautomerism between thione and thiol forms (observed in via variable-temperature NMR) modulates electron density, enhancing susceptibility to nucleophilic attack at the quinoline core .
Basic: How are stereochemical outcomes controlled during synthesis?
Q. Advanced: What strategies enforce diastereoselectivity in fused-ring systems?
Answer:
- Basic: Chiral auxiliaries or enantiopure starting materials guide stereochemistry .
- Advanced: achieved diastereoselectivity (>90% de) via π-stacking interactions between vinyl indole and maleimide derivatives in DCM, as confirmed by NOESY correlations .
Basic: What are common synthetic challenges with this compound?
Q. Advanced: How can competing reaction pathways be suppressed in multi-component syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
